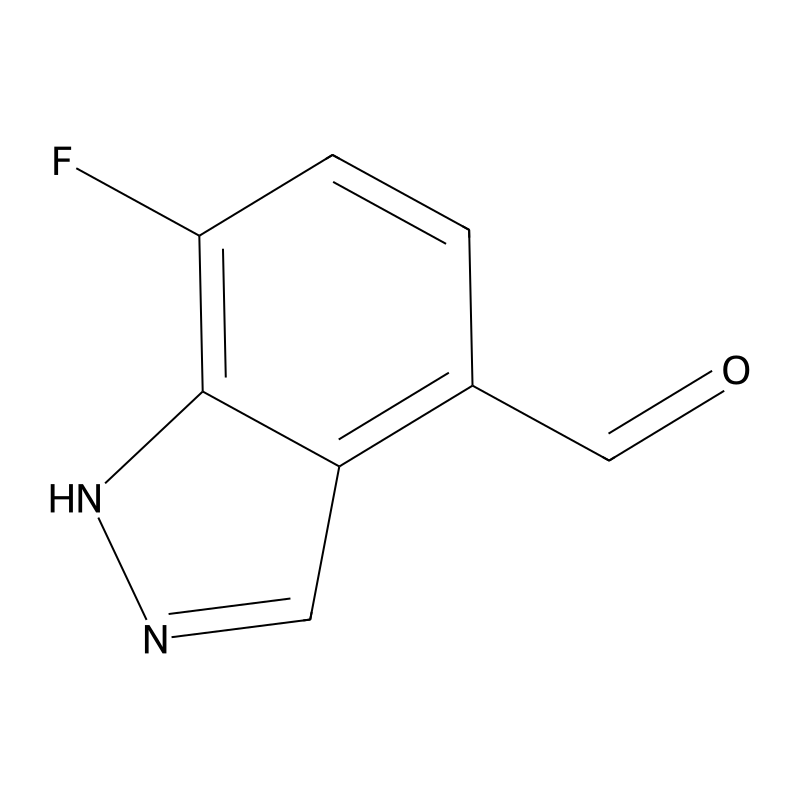7-fluoro-1H-indazole-4-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
The indazole scaffold is present in several bioactive molecules []. The aldehyde group (-CHO) is a common functional group used in medicinal chemistry for further derivatization and targeting specific proteins or enzymes []. Therefore, 7-fluoro-1H-indazole-4-carbaldehyde could be a potential starting material for the synthesis of novel drug candidates.
Organic Synthesis
Fluorine substitution can alter the reactivity and properties of a molecule. The presence of the fluorine atom at the 7th position of the indazole ring might influence its reactivity in various organic reactions. Researchers might explore 7-fluoro-1H-indazole-4-carbaldehyde as a building block for the synthesis of more complex molecules with desired properties.
Material Science
Indazole derivatives have been investigated for their potential applications in organic electronics and optoelectronic devices []. The introduction of the aldehyde group might provide new functionalities for these materials.
7-Fluoro-1H-indazole-4-carbaldehyde is a fluorinated derivative of indazole characterized by the presence of a fluorine atom at the 7-position and an aldehyde functional group at the 4-position. Its molecular formula is , with a molecular weight of approximately 166.14 g/mol. The compound exhibits distinct chemical properties due to the combination of its functional groups, which influence its reactivity and potential biological activities.
- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The fluorine atom can be substituted with other nucleophiles, leading to diverse derivatives.
- Condensation: The aldehyde group can react with amines or hydrazines to form imines or hydrazones.
These reactions are typically conducted under various conditions, including acidic or basic environments, using solvents like dichloromethane or ethanol, and varying temperatures from room temperature to reflux conditions.
The biological activity of 7-fluoro-1H-indazole-4-carbaldehyde has been explored in several studies, revealing its interaction with various enzymes and cellular pathways. It has shown potential effects on:
- Enzyme Interactions: The compound interacts with enzymes such as cytochrome P450, which is crucial for drug metabolism.
- Cell Signaling: It may influence pathways related to apoptosis and cell proliferation, indicating potential roles in cancer research and therapy.
- Molecular Mechanisms: Its efficacy is attributed to binding with specific biomolecules, leading to modulation of their activity.
The synthesis of 7-fluoro-1H-indazole-4-carbaldehyde generally involves multi-step organic reactions:
- Formation of Indazole Core: This can be achieved through the cyclization of ortho-substituted benzylidenehydrazines.
- Fluorination: Introduction of the fluorine atom can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.
- Formylation: The aldehyde group is introduced via reactions such as the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
These methods may vary in industrial applications where optimization for yield and purity is essential.
7-Fluoro-1H-indazole-4-carbaldehyde has several applications, particularly in medicinal chemistry and biological research:
- Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific biological pathways.
- Biochemical Research: It serves as a tool for studying enzyme interactions and cellular processes due to its ability to modulate biological activity.
- Material Science: Potential use in synthesizing advanced materials owing to its chemical properties.
Interaction studies involving 7-fluoro-1H-indazole-4-carbaldehyde focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding:
- Mechanisms of Action: Insights into how the compound affects cellular functions and pathways.
- Therapeutic Potential: Evaluating its efficacy as a drug candidate against specific diseases.
Research in this area is ongoing, aiming to elucidate the compound's full pharmacological profile.
Several compounds share structural similarities with 7-fluoro-1H-indazole-4-carbaldehyde. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Fluoro-1H-indazole | Lacks the aldehyde group; differing reactivity and activity. | |
| 1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde | Contains a phenylsulfonyl group; affects binding affinity. | |
| 7-Chloro-1H-indazole-4-carbaldehyde | Contains chlorine instead of fluorine; alters reactivity profile. | |
| 7-Bromo-1H-indazole-4-carbaldehyde | Presence of bromine changes chemical behavior significantly. |
The uniqueness of 7-fluoro-1H-indazole-4-carbaldehyde lies in its combination of fluorine, aldehyde, and indazole structures, which confer distinct chemical reactivity and potential biological activities compared to these similar compounds.








